7ETMC
Description
7-Ethynyl-3,4,8-trimethylcoumarin (7ETMC) is a synthetic 7-ethynylcoumarin derivative designed as a selective inhibitor of human cytochrome P450 enzymes 1A1 and 1A2. Synthesized via a two-step triflate substitution method (Method A), it achieves a yield of 68% . Structurally, it features a coumarin core substituted with ethynyl, methyl, and trimethyl groups at the 7-, 3-, 4-, and 8-positions, respectively. This configuration enhances its binding affinity to the hydrophobic active sites of P450 1A1/1A2 while maintaining selectivity against other isoforms (e.g., P450 2A6 and 2B1) .
This compound exhibits potent inhibitory activity, with IC50 values of 0.50 μM (P450 1A1) and 0.46 μM (P450 1A2). Its mechanism involves time-dependent, NADPH-mediated inactivation, where the ethynyl group reacts with the heme iron of the enzymes, forming a covalent adduct .
Properties
CAS No. |
1370702-83-2 |
|---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.25 |
IUPAC Name |
7-Ethynyl-3,4,8-trimethylcoumarin |
InChI |
InChI=1S/C14H12O2/c1-5-11-6-7-12-8(2)9(3)14(15)16-13(12)10(11)4/h1,6-7H,2-4H3 |
InChI Key |
LZVDYIJEUWVNGC-UHFFFAOYSA-N |
SMILES |
O=C1OC2=C(C=CC(C#C)=C2C)C(C)=C1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7ETMC; 7-ETMC; 7 ETMC; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
The inhibitory potency of 7-ethynylcoumarin derivatives depends on substituent size, position, and orientation within the enzyme’s active site. Key comparisons include:
| Compound | Substituents | IC50 (μM) | Selectivity (1A1 vs. 1A2) | Docking Energy Score |
|---|---|---|---|---|
| 7ETMC | 7-ethynyl, 3,4,8-trimethyl | 0.50 (1A1), 0.46 (1A2) | Balanced (1.1-fold) | 283 |
| 7E4MC | 7-ethynyl, 4-methyl | 2.50 (1A1), 0.50 (1A2) | 5-fold selective for 1A2 | 283 |
| 7E3PC | 7-ethynyl, 3-phenyl | 0.30 (1A1), 1.50 (1A2) | 5-fold selective for 1A1 | 310 |
| 7EC | 7-ethynyl (unsubstituted) | >50 (both) | Non-selective | 0 |
| 7E3M4PC | 7-ethynyl, 3-methyl-4-phenyl | 1.20 (1A1), 1.80 (1A2) | Competitive inhibition | 290 |
Key Findings :
- Substituent Position: Mono-substitution at the 4-position (e.g., 7E4MC) enhances P450 1A2 selectivity due to optimal alignment with Phe-226 and hydrophobic residues in Part A of the active site . In contrast, 3-phenyl substitution (7E3PC) favors P450 1A1 inhibition .
- Size and Flexibility: Mid-sized derivatives like this compound exhibit balanced activity due to rotational freedom in the enzyme’s narrow cavity (Part A), enabling the ethynyl group to orient toward the heme . Larger compounds (e.g., 7E3M4PC) adopt non-reactive poses, reducing potency .
- Mechanistic Differences : All compounds except 7E3M4PC act as mechanism-based inhibitors. 7E3M4PC’s rigid, biplanar structure prevents heme interaction, leading to competitive inhibition .
Enzymatic Binding and Selectivity
- P450 1A1 : The active site accommodates bulkier inhibitors, as evidenced by this compound’s high affinity. Homology models suggest a larger Part B cavity compared to P450 1A2, allowing diverse ligand orientations .
- P450 1A2 : Selectivity hinges on π-π interactions between the coumarin core and Phe-226/Phe-123. For example, 7E4MC’s 4-methyl group aligns with Phe-226, while this compound’s trimethyl groups enhance hydrophobic contacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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